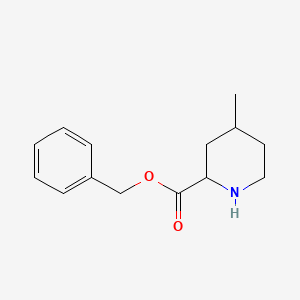

Benzyl 4-methylpiperidine-2-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic compounds. rsc.orgresearchgate.netnih.gov Its prevalence in pharmaceuticals is particularly noteworthy, with the piperidine scaffold being a cornerstone in the design of numerous drugs across various therapeutic areas. rsc.orggoogle.com This includes analgesics, antipsychotics, antihistamines, and anticancer agents. rsc.orgresearchgate.net

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, influencing the molecule's interaction with biological targets. portico.org

Physicochemical Properties: The nitrogen atom can be readily protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of crucial ionic interactions with biological receptors. nih.govchemicalbook.com

Synthetic Accessibility: A wide range of synthetic methodologies has been developed for the construction and functionalization of the piperidine ring, making it a readily accessible scaffold for chemists. researchgate.netnih.gov

The incorporation of a carboxylate group at the 2-position of the piperidine ring, as seen in piperidine-2-carboxylate derivatives, introduces an additional layer of synthetic utility. This functional group can serve as a handle for further molecular elaboration, enabling the construction of more complex and diverse molecular architectures.

Overview of Chiral Building Blocks in Synthetic Methodologies

Chirality, or the "handedness" of molecules, is a fundamental concept in organic chemistry with profound implications in pharmacology and materials science. ucd.ieresearchgate.net The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers (non-superimposable mirror images) frequently exhibiting distinct pharmacological and toxicological profiles. google.com

Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a synthetic sequence to introduce a specific stereocenter. rsc.org The use of such building blocks is a cornerstone of modern asymmetric synthesis, providing an efficient and reliable strategy for the preparation of enantiomerically pure target molecules. elsevierpure.comwhiterose.ac.uk This approach offers several advantages over other methods of asymmetric synthesis, such as:

High Enantiomeric Purity: The chirality is pre-installed in the building block, often ensuring a high level of stereochemical control in the final product.

Predictable Stereochemistry: The stereochemical outcome of the reaction is often directly determined by the chirality of the starting material.

Access to Complex Scaffolds: Chiral building blocks derived from natural sources, such as amino acids and sugars, provide access to a diverse range of complex and stereochemically rich scaffolds.

Scope and Academic Relevance of Benzyl (B1604629) 4-methylpiperidine-2-carboxylate Investigations

Benzyl 4-methylpiperidine-2-carboxylate emerges as a compound of significant academic interest at the intersection of piperidine chemistry and asymmetric synthesis. Its structure incorporates several key features:

A piperidine scaffold , providing the foundational structural and physicochemical properties discussed earlier.

A carboxylate group at the 2-position , offering a site for further chemical modification.

A methyl group at the 4-position , which introduces an additional stereocenter and can influence the conformational preference of the piperidine ring.

A benzyl ester , which serves as a common protecting group for the carboxylic acid and can be selectively removed under various conditions.

The presence of two stereocenters (at the 2 and 4 positions) means that this compound can exist as multiple stereoisomers. The specific stereochemistry of these centers is crucial, as it will dictate the three-dimensional shape of the molecule and its utility as a chiral building block in the synthesis of more complex targets. Investigations into this compound are academically relevant for developing stereoselective synthetic routes to access specific isomers and for exploring its application as an intermediate in the total synthesis of natural products and pharmaceutically active compounds.

Chemical Properties and Synthesis of this compound

While detailed research findings on this compound are not extensively documented in publicly available literature, its chemical properties and potential synthetic routes can be inferred from the general principles of organic chemistry and the known reactivity of related piperidine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | chemicalbook.com |

| Molecular Weight | 233.31 g/mol | chemicalbook.com |

| CAS Number | 339183-94-7 (for trans-isomer) | chemicalbook.com |

| Appearance | Likely a colorless to pale yellow oil or solid | Inferred |

| Solubility | Soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and methanol (B129727). | Inferred |

Note: Some properties are inferred based on the general characteristics of similar organic compounds as specific experimental data for this compound is not widely available.

The synthesis of substituted piperidine-2-carboxylates can be achieved through various synthetic strategies. A common and effective method involves the catalytic hydrogenation of a corresponding substituted pyridine-2-carboxylate precursor. rsc.orgresearchgate.net This approach is attractive due to the commercial availability of a wide range of substituted pyridines.

For the stereoselective synthesis of a specific isomer of this compound, an asymmetric hydrogenation approach would be necessary. This could involve the use of a chiral catalyst to control the facial selectivity of the hydrogen addition to the pyridine (B92270) ring.

An alternative strategy involves the modification of a pre-existing chiral piperidine scaffold. For instance, starting from a commercially available chiral piperidine derivative, the methyl group and the benzyl carboxylate could be introduced through a series of stereocontrolled reactions.

Applications in Advanced Chemical Research

This compound, as a chiral building block, holds potential as a key intermediate in the synthesis of a variety of complex molecular targets. The piperidine-2-carboxylic acid moiety is a structural feature found in a number of natural products and pharmacologically active compounds.

The specific stereochemistry of this compound would make it a valuable precursor for the synthesis of stereochemically defined molecules. For example, it could be utilized in the synthesis of specific isomers of piperidine alkaloids or as a scaffold for the development of novel therapeutic agents. The ability to selectively deprotect the benzyl ester to reveal the carboxylic acid would allow for further elaboration of the molecule, such as amide bond formation or reduction to the corresponding alcohol.

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

benzyl 4-methylpiperidine-2-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-11-7-8-15-13(9-11)14(16)17-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 |

InChI Key |

MEVXXXMYNKWKDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of Benzyl 4 Methylpiperidine 2 Carboxylate

Reactivity of the Carboxylate Ester Moiety

The benzyl (B1604629) ester group is a key functional feature of the molecule, susceptible to a variety of transformations common to carboxylic acid esters.

The benzyl ester of Benzyl 4-methylpiperidine-2-carboxylate can be cleaved under several conditions to yield the corresponding carboxylic acid.

Basic Hydrolysis: The ester can undergo hydrolysis under basic conditions. For instance, treatment of N-benzoyl piperidine (B6355638) ethyl ester with aqueous sodium hydroxide (B78521) in ethanol (B145695) leads to the corresponding carboxylic acid. nih.gov A similar principle applies to the benzyl ester, which would be saponified to the carboxylate salt, followed by acidic workup to yield the free carboxylic acid.

Piperidinolysis: In the context of peptide synthesis, benzyl esters of amino acids have been shown to be susceptible to cleavage by piperidine. rsc.org This reaction proceeds via a cyclic intermediate and results in the formation of piperidides. rsc.org While this is a specific application, it highlights the lability of the benzyl ester to certain basic amine reagents.

Catalytic Hydrogenolysis: A common and mild method for the cleavage of benzyl esters is catalytic hydrogenolysis. acsgcipr.org This reaction typically involves palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source. acsgcipr.org

Catalytic Transfer Hydrogenation: An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. organic-chemistry.orgmdma.ch This method employs a hydrogen donor, such as formic acid or 1,4-cyclohexadiene, in conjunction with a palladium catalyst. acsgcipr.orgorganic-chemistry.orgmdma.ch This technique is effective for the removal of O-benzyl protecting groups. organic-chemistry.orgmdma.ch

Table 1: Conditions for Benzyl Ester Cleavage

| Method | Reagents | Product |

| Basic Hydrolysis | Aqueous NaOH, EtOH | 4-Methylpiperidine-2-carboxylic acid |

| Piperidinolysis | Piperidine | Mixture of α- and β-piperidides |

| Catalytic Hydrogenolysis | H₂, Pd/C | 4-Methylpiperidine-2-carboxylic acid and Toluene (B28343) |

| Catalytic Transfer Hydrogenation | Formic acid, Pd/C | 4-Methylpiperidine-2-carboxylic acid and Toluene |

The carboxylate ester can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: The reduction of esters to primary alcohols is a fundamental transformation. While specific examples for this compound are not detailed in the provided search results, analogous reductions are well-established. For instance, the methyl ester of a related piperidine derivative was reduced to the corresponding benzyl alcohol using lithium aluminum hydride. unisi.it

Partial Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more challenging transformation that requires specific reagents to avoid over-reduction to the alcohol. A method for the synthesis of N-benzyl-4-formylpiperidine involves the reduction of an N-benzylpiperidine carboxylic acid derivative with a reducing agent derived from sodium bis(2-methoxyethoxy)aluminum hydride and a cyclic amine like pyrrolidine. google.com Another patent describes the reduction of N-benzyl-4-piperidinecarboxylic acid methyl ester to N-benzyl-4-piperidinecarboxaldehyde. google.com

Table 2: Reduction Products of the Carboxylate Ester

| Product | Reagents |

| (4-Methylpiperidin-2-yl)methanol | Lithium aluminum hydride (LiAlH₄) |

| 4-Methylpiperidine-2-carbaldehyde | Sodium bis(2-methoxyethoxy)aluminum hydride/pyrrolidine |

Transformations at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo alkylation and acylation reactions.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents. A common method involves the reaction with an alkyl halide in the presence of a base. For example, the N-alkylation of piperidine with substituted benzyl chlorides can be achieved using potassium carbonate in ethanol. echemi.com Another general procedure for N-alkylation of piperidine involves reacting it with an alkyl bromide or iodide in anhydrous acetonitrile. researchgate.net A patent describes the alkylation of 4-piperidinecarboxylic acid methyl ester hydrochloride with benzyl bromide and triethylamine (B128534) to yield N-benzyl-4-piperidinecarboxylic acid methyl ester. google.com

N-Acylation: The piperidine nitrogen can be acylated with acylating agents such as acyl chlorides or anhydrides. The synthesis of benzoylpiperidine derivatives can be accomplished by reacting the piperidine with benzoyl chloride in the presence of a base like triethylamine. nih.gov

The alkylation and acylation reactions mentioned above lead to the formation of a wide array of N-substituted piperidine derivatives. These reactions are fundamental in modifying the properties of the parent molecule. The synthesis of various N-benzyl piperidine derivatives has been reported, often for biological evaluation. nih.govnih.govnih.gov

Table 3: Examples of N-Substitution Reactions

| Reaction | Reagents | Product Class |

| N-Alkylation | Benzyl bromide, Triethylamine | N-Benzylpiperidine derivatives |

| N-Acylation | Benzoyl chloride, Triethylamine | N-Benzoylpiperidine derivatives |

Reactivity of Ring Carbon Atoms

The reactivity of the carbon atoms in both the piperidine and benzyl rings is influenced by the existing functional groups.

Benzyl Ring: The benzyl group is an aromatic ring and can undergo electrophilic aromatic substitution. The alkyl substituent on the benzene (B151609) ring is generally an ortho-, para-directing group. uci.edumasterorganicchemistry.com However, the reactivity of the ring can be influenced by the presence of the piperidine moiety. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are characteristic of benzene and its derivatives. uci.edulibretexts.orgmsu.edu The specific conditions for such reactions on this compound would need to be determined experimentally.

Piperidine Ring: The C-H bonds of the piperidine ring are generally not highly reactive. However, functionalization can be achieved through various synthetic strategies, often involving the initial formation of an enamine or enolate from a corresponding piperidone, or through radical-based reactions under specific conditions. Without specific activating groups, direct selective functionalization of the piperidine ring's C-H bonds is challenging.

C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in synthetic organic chemistry. For this compound, several C-H bonds are potential targets for such transformations, primarily facilitated by transition metal catalysis.

Palladium-catalyzed C-H activation is a prominent method for the functionalization of saturated heterocycles like piperidine. acs.orgacs.org The regioselectivity of these reactions is often controlled by the use of a directing group, which coordinates to the metal catalyst and brings it into proximity with a specific C-H bond. In the case of this compound, the carboxylate group at the 2-position could potentially act as a directing group, although its effectiveness might be limited. More commonly, a directing group would be installed on the piperidine nitrogen after removal of the benzyl group.

The benzylic C-H bonds on the N-benzyl group are also susceptible to functionalization. Copper-catalyzed methods, for instance, can enable the cross-coupling of benzylic C-H bonds with various nucleophiles. organic-chemistry.org This would allow for the introduction of new functional groups at the benzylic position of the N-benzyl moiety.

The C-H bonds of the piperidine ring itself are viable substrates for functionalization. The reactivity of these bonds can be influenced by the substitution pattern of the ring. Research on related N-heteroarenes has shown that non-precious metals like nickel can also catalyze C-H functionalization, offering a more sustainable alternative to palladium. mdpi.comrsc.org

Table 1: Potential C-H Functionalization Sites and Approaches for this compound

| Site of C-H Functionalization | Potential Catalytic System | Expected Transformation |

| Piperidine Ring (e.g., C-3, C-5) | Palladium with Directing Group | Arylation, Alkylation |

| N-Benzyl Group (Benzylic C-H) | Copper Catalysis | Cross-coupling with Nucleophiles |

| Methyl Group (C-4) | Radical Initiators | Halogenation |

Derivatization at Position 4 (Methyl Group)

The methyl group at the 4-position of the piperidine ring offers another handle for chemical modification. One of the most common methods for the derivatization of such alkyl groups is through free-radical halogenation.

Free-radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), is a highly selective method for the bromination of benzylic and allylic positions, as well as other activated C-H bonds. nih.govsci-hub.sepearson.com The methyl group at the 4-position of the piperidine ring, while not strictly benzylic, can undergo this reaction to introduce a bromine atom, forming a 4-(bromomethyl)piperidine (B1600657) derivative. This transformation proceeds via a radical chain mechanism.

The resulting 4-(bromomethyl)piperidine derivative is a versatile intermediate. The bromine atom can be displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of a wide range of functional groups, including azides, cyanides, and alkoxides. This provides a straightforward route to further elaborate the molecular structure.

Beyond halogenation, the methyl group can also be a target for oxidative transformations. Depending on the reagents and conditions, it could potentially be oxidized to an aldehyde or a carboxylic acid, although this would require harsh conditions that might affect other parts of the molecule. ijcce.ac.irmdpi.com

Table 2: Representative Derivatization Reactions of the 4-Methyl Group

| Reaction Type | Reagents | Product Type |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 4-(Bromomethyl)piperidine derivative |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | 4-(Azidomethyl)piperidine derivative |

| Nucleophilic Substitution | Sodium Cyanide (NaCN) | 4-(Cyanomethyl)piperidine derivative |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that this compound can undergo is crucial for predicting reactivity, controlling selectivity, and designing new synthetic routes.

Radical Reaction Pathways

As mentioned in the derivatization of the methyl group, radical reactions are highly relevant to the chemistry of this compound. The initiation of a radical reaction, for instance with AIBN, generates a radical species that can abstract a hydrogen atom from the methyl group at the 4-position. This forms a stabilized secondary radical on the carbon of the methyl group. This radical can then react with a halogen source, such as Br₂ generated in situ from NBS, to form the brominated product and regenerate the bromine radical, thus propagating the chain reaction. sci-hub.se

Radical-mediated C-N bond formation is another possibility. Photoredox catalysis, for example, can facilitate the generation of radicals from carboxylic acids, which can then couple with nitrogen-based nucleophiles. mdpi.com While this would require modification of the starting material, it highlights the potential for radical pathways in the synthesis of related nitrogen-containing heterocycles.

Cycloaddition Mechanisms

The piperidine ring of this compound can be envisioned as a scaffold for participating in or being formed through cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com While the fully saturated piperidine ring in the target molecule cannot act as a diene, derivatives with unsaturation could participate in such reactions. For instance, an appropriately substituted dihydropyridine (B1217469) derivative could act as the diene component. The mechanism is concerted, proceeding through a cyclic transition state. rsc.orglookchem.comnih.gov

A more directly relevant cycloaddition is the 1,3-dipolar cycloaddition. organicreactions.orguchicago.eduwikipedia.orgmdpi.com If the piperidine nitrogen were part of a nitrone functionality, it could act as a 1,3-dipole and react with an alkene (a dipolarophile) in a [3+2] cycloaddition to form an isoxazolidine (B1194047) ring fused to the piperidine. This reaction is also concerted and pericyclic. The regioselectivity of such reactions is governed by frontier molecular orbital theory. acs.orgacs.org

Oxidative Annulation Mechanisms

Oxidative annulation reactions offer a route to construct new rings by forming multiple C-C and/or C-heteroatom bonds in a single operation, often with the loss of hydrogen. For a molecule like this compound, the N-benzyl group and the piperidine ring could potentially participate in such a transformation.

A plausible mechanism for an oxidative annulation could involve the initial oxidation of the piperidine nitrogen to an iminium ion. This electrophilic species could then be attacked by a nucleophilic portion of the molecule or an external reagent. In the context of the N-benzyl group, an intramolecular cyclization onto the aromatic ring could occur, especially if the ring is activated. This would be a form of Pictet-Spengler type reaction, leading to a fused polycyclic system.

Alternatively, oxidative C-N bond formation can occur at the benzylic position. researchgate.netmdpi.comresearchgate.net Under oxidative conditions, a benzylic C-H bond can be activated to form a carbocationic intermediate, which can then be trapped by a nitrogen nucleophile. If this were to occur intramolecularly, it could lead to the formation of a new heterocyclic ring. Annulation reactions promoted by oxidants like K₂S₂O₈ have been shown to be effective for the synthesis of quinolines and pyrimidines, illustrating the potential for such mechanisms. nih.govorganic-chemistry.org

Stereochemical Investigations and Control

Enantiomeric Purity and Diastereomeric Ratio Determination

The quantitative analysis of stereoisomers is fundamental to understanding and controlling the stereochemical outcome of synthetic routes. For benzyl (B1604629) 4-methylpiperidine-2-carboxylate, both the ratio of diastereomers (cis vs. trans) and the enantiomeric purity of each diastereomer must be accurately determined.

Diastereomeric Ratio Determination: The diastereomeric ratio (d.r.) of cis and trans isomers of substituted piperidines is commonly determined from the crude reaction mixture using proton nuclear magnetic resonance (¹H NMR) spectroscopy. rsc.org In the synthesis of related methyl-substituted pipecolinates, the diastereoselective reduction of a corresponding pyridine (B92270) precursor often yields the cis isomer as the major product. For instance, the hydrogenation of 2,4-disubstituted pyridines has been shown to produce the corresponding cis-piperidines with a diastereomeric ratio greater than 95:5. rsc.org The relative stereochemistry can often be inferred by analyzing the coupling constants (J values) in the ¹H NMR spectrum, which provide information about the dihedral angles between adjacent protons and thus the spatial orientation of the substituents. rsc.org

Enantiomeric Purity Determination: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers and determining their purity. nih.govscirp.org While specific methods for benzyl 4-methylpiperidine-2-carboxylate are not extensively detailed in the literature, general principles of chiral HPLC are applicable. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective for the enantioseparation of a wide range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal resolution between the enantiomers. scirp.org The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Interactive Table: Analytical Techniques for Stereochemical Analysis

| Analytical Technique | Purpose | Key Parameters | Typical Application for Substituted Piperidines |

|---|---|---|---|

| ¹H NMR Spectroscopy | Determination of Diastereomeric Ratio (d.r.) | Integration of characteristic signals, Coupling constants (J values) | Analysis of crude reaction mixtures to determine the ratio of cis and trans isomers. rsc.org |

| Chiral HPLC | Determination of Enantiomeric Purity (ee) | Chiral Stationary Phase (e.g., polysaccharide-based), Mobile Phase Composition | Separation of enantiomers to quantify the enantiomeric excess of a specific diastereomer. nih.govscirp.org |

| X-ray Crystallography | Determination of Absolute and Relative Stereochemistry | Single crystal of an enantiomerically pure compound | Unambiguous assignment of the three-dimensional structure of a single stereoisomer. |

Chiral Resolution Techniques for Enantiopure this compound

Obtaining enantiomerically pure forms of this compound is essential for evaluating the biological activity of each specific stereoisomer. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, can be achieved through various methods.

One common strategy involves the use of preparative chiral HPLC. This technique is a direct scale-up of the analytical method, allowing for the isolation of milligram to gram quantities of each enantiomer. nih.gov For structurally related compounds, semi-preparative HPLC with polysaccharide-based columns has been successfully employed to isolate enantiomers with high purity. nih.gov

Another classical approach is diastereomeric salt crystallization. This involves reacting the racemic piperidine (B6355638), which is basic, with a chiral acid resolving agent to form a pair of diastereomeric salts. These salts often have different solubilities, allowing one diastereomer to be selectively crystallized from the solution. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically enriched free piperidine.

Enzymatic kinetic resolution offers a biocatalytic alternative. In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted compounds can then be separated, providing access to both enantiomers.

Absolute and Relative Stereochemical Assignments

The unambiguous determination of the three-dimensional arrangement of atoms in space is crucial for structure-activity relationship studies. This involves the assignment of both the relative and absolute stereochemistry of the chiral centers.

Relative Stereochemistry: As previously mentioned, ¹H NMR spectroscopy is a primary tool for determining the relative stereochemistry (cis or trans) of the substituents on the piperidine ring. rsc.org The coupling constants between protons at positions 2, 3, 4, and 5 can provide definitive information about their relative orientations (axial or equatorial), which in turn defines the cis or trans relationship between the substituents at C2 and C4. For example, a large coupling constant between two vicinal protons typically indicates a diaxial relationship.

Absolute Stereochemistry: The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. The availability of a specific enantiomer, such as Benzyl (2R,4R)-4-methylpiperidine-2-carboxylate, suggests that its absolute stereochemistry has likely been confirmed through such methods. cymitquimica.com In the absence of a suitable crystal, the absolute configuration can sometimes be inferred by chemical correlation to a compound of known absolute stereochemistry or through the use of advanced NMR techniques with chiral derivatizing or solvating agents.

Advanced Structural Characterization and Conformational Analysis

Vibrational Spectroscopy for Functional Group Probing

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying the functional groups and probing the structural features of molecules. In the context of Benzyl (B1604629) 4-methylpiperidine-2-carboxylate, these techniques provide valuable insights into the characteristic vibrational modes associated with its constituent parts: the piperidine (B6355638) ring, the 4-methyl group, the benzyl moiety, and the carboxylate ester linkage. Analysis of the vibrational spectra allows for the confirmation of the molecular structure and can offer information regarding conformational isomers.

The vibrational spectrum of Benzyl 4-methylpiperidine-2-carboxylate is complex, with numerous absorption bands corresponding to different vibrational modes such as stretching, bending, wagging, and twisting of the chemical bonds. By analyzing the position, intensity, and shape of these bands, a detailed structural characterization can be achieved. Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to provide a more precise assignment of the observed vibrational frequencies. researchgate.netresearchgate.nettandfonline.com

Piperidine Ring Vibrations

The piperidine ring, a saturated heterocycle, exhibits characteristic vibrational modes. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the ring typically appear in the 2950-2850 cm⁻¹ region. researchgate.net The N-H stretching vibration, characteristic of secondary amines, is absent in this molecule due to the substitution on the nitrogen atom. The C-N stretching vibrations of the tertiary amine within the piperidine ring are generally observed in the 1250-1020 cm⁻¹ range. The deformation vibrations of the CH₂ groups (scissoring, wagging, twisting, and rocking) give rise to a series of bands in the fingerprint region (1500-600 cm⁻¹). researchgate.net

4-Methyl Group Vibrations

The methyl group attached to the C4 position of the piperidine ring has its own characteristic vibrational frequencies. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. The asymmetric and symmetric bending (deformation) vibrations of the methyl group typically appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Benzyl Group Vibrations

The benzyl group introduces several characteristic vibrational bands corresponding to the aromatic ring and the methylene bridge. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. theaic.org The stretching vibrations of the C=C bonds within the benzene (B151609) ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent and their position can be indicative of the substitution pattern of the aromatic ring. For a monosubstituted benzene ring, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Carboxylate Ester Group Vibrations

The carboxylate ester group is one of the most readily identifiable functional groups in vibrational spectroscopy. The C=O stretching vibration gives rise to a strong and sharp absorption band, typically in the range of 1750-1735 cm⁻¹ for saturated esters. nih.gov The C-O stretching vibrations of the ester linkage are also characteristic, appearing as two distinct bands in the 1300-1000 cm⁻¹ region. The stronger of these two bands is typically associated with the C-O-C asymmetric stretch.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Piperidine Ring | C-H Stretch (CH₂) | 2950 - 2850 | Medium to Strong |

| C-N Stretch | 1250 - 1020 | Medium | |

| CH₂ Scissoring | ~1450 | Medium | |

| CH₂ Wagging/Twisting | 1400 - 1200 | Variable | |

| 4-Methyl Group | C-H Asymmetric Stretch | 2975 - 2950 | Medium |

| C-H Symmetric Stretch | 2885 - 2865 | Medium | |

| C-H Asymmetric Bending | ~1460 | Medium | |

| C-H Symmetric Bending | ~1375 | Medium to Weak |

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Benzyl Group | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands) | |

| C-H Out-of-plane Bending | 770 - 730 and 710 - 690 | Strong | |

| CH₂ Wagging/Twisting | ~1350 | Medium | |

| Carboxylate Ester | C=O Stretch | 1750 - 1735 | Strong |

| C-O-C Asymmetric Stretch | 1300 - 1150 | Strong | |

| C-O-C Symmetric Stretch | 1150 - 1000 | Medium |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional architecture and dynamic behavior of piperidine-based compounds. These methods allow for the characterization of stable conformations and the energy barriers that separate them.

Conformational Landscapes of Piperidine (B6355638) Ring Systems

For a 2,4-disubstituted piperidine, several chair conformations are possible. The thermodynamic stability of these conformers is largely governed by the minimization of steric hindrance, particularly 1,3-diaxial interactions. nih.gov Generally, large substituents prefer to occupy the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring. In the case of Benzyl (B1604629) 4-methylpiperidine-2-carboxylate, the cis and trans diastereomers will exhibit distinct conformational preferences.

Trans-isomer: The most stable conformation is predicted to be a chair form where both the 4-methyl group and the 2-benzyl carboxylate group occupy equatorial positions (diequatorial). This arrangement minimizes steric strain.

Cis-isomer: The cis-isomer must have one substituent in an axial position and the other in an equatorial position. Since the benzyl carboxylate group is larger than the methyl group, the conformation with an equatorial benzyl carboxylate and an axial methyl group is likely to be more stable than the reverse. nih.gov

Molecular mechanics calculations can be employed to quantify the energy differences between these conformers. nih.gov While the chair form is the global energy minimum, other conformations like twist-boat forms may exist as higher-energy intermediates in pathways of ring inversion. researchgate.net

| Isomer | Conformation | Substituent Positions | Predicted Relative Stability |

|---|---|---|---|

| trans | Chair | 2-Equatorial, 4-Equatorial | Most Stable |

| trans | Chair | 2-Axial, 4-Axial | Least Stable |

| cis | Chair | 2-Equatorial, 4-Axial | Intermediate |

| cis | Chair | 2-Axial, 4-Equatorial | Intermediate (Less stable than 2-eq, 4-ax) |

| N/A | Twist-Boat | N/A | High Energy Intermediate |

Molecular Dynamics Simulations of Structural Flexibility

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's flexibility over time. By simulating the motion of atoms under a given force field, MD can reveal the pathways of conformational change and the flexibility of substituent groups. researchgate.net

An MD simulation of Benzyl 4-methylpiperidine-2-carboxylate in an explicit solvent would elucidate several key dynamic features:

Ring Puckering: The simulation would capture the transitions between different chair and boat conformations, providing insight into the energy barriers for ring inversion.

Substituent Rotation: The rotational freedom of the benzyl group and the ester linkage can be analyzed. The orientation of the phenyl ring relative to the piperidine core is crucial for its interaction with other molecules.

Solvent Interactions: MD simulations explicitly model the surrounding solvent, allowing for the study of hydrogen bonding and other intermolecular interactions that can influence the conformational preferences of the molecule. researchgate.net

Computational studies on related piperidine compounds have used MD simulations to reveal crucial amino acid interactions in biological systems and to understand how molecular flexibility impacts binding affinity. nih.gov

| Simulation Parameter | Typical Value/Method | Information Gained |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system. |

| Solvent Model | Explicit (e.g., TIP3P water) | Models the effect of the solvent environment. |

| Simulation Time | 100 ns or more | Ensures adequate sampling of conformational space. researchgate.net |

| Analysis Metrics | RMSD, Hydrogen Bonds, SASA | Quantifies stability, interactions, and solvent exposure. researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more detailed and accurate description of a molecule's electronic properties compared to molecular mechanics. rsc.org These methods are used to predict reactivity, elucidate reaction mechanisms, and calculate spectroscopic properties.

Electronic Structure and Reactivity Predictions

DFT calculations can be used to optimize the molecular geometry of this compound and to compute its electronic properties. researchgate.net A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p). rsc.org

Key electronic properties that predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. scielo.brresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen of the ester group would be a region of high negative potential (red), making it a likely site for electrophilic attack or hydrogen bonding. scielo.brresearchgate.net

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying potentially reactive sites. researchgate.net

| Property | Computational Method | Predicted Finding for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | DFT (B3LYP/6-311+G(2d,p)) | Indicates chemical stability and reactivity. scielo.br |

| Molecular Electrostatic Potential (MEP) | DFT | Negative potential on carbonyl oxygen; positive potential on piperidine N-H. researchgate.net |

| Hardness (η) | Calculated from HOMO/LUMO energies | Measures resistance to change in electron distribution. |

| Electrophilicity (ω) | Calculated from electronic chemical potential and hardness | Quantifies the ability to accept electrons. |

Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. acs.org This allows for a detailed mechanistic understanding that is often difficult to obtain experimentally.

For this compound, theoretical methods could elucidate the mechanisms of its synthesis or subsequent reactions. For example, the synthesis often involves the hydrogenation of a corresponding substituted pyridine (B92270). whiterose.ac.uknih.gov Computational modeling could explore the reaction pathway of this catalytic reduction.

Another potential reaction is the phosphorylation of related N,O-acetals, where the stereochemical outcome can be explained by analyzing the energies of different chair-form transition states. acs.orgacs.org A computational study would involve:

Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.

Transition State (TS) Searching: Using algorithms to locate the saddle point on the potential energy surface that connects reactants and products.

Frequency Analysis: Confirming the nature of the stationary points. A stable minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactant and product.

By calculating the energies of all species along the reaction pathway, a complete reaction profile can be constructed, providing activation energies and reaction enthalpies.

Prediction of Spectroscopic Properties

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (¹H and ¹³C NMR). researchgate.net Comparing these calculated shifts with experimental data can aid in structural assignment and conformational analysis. mdpi.com

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. These frequencies correspond to the peaks in an IR spectrum. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. scielo.br

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

| Spectroscopic Technique | Computational Method | Predicted Data | Application |

|---|---|---|---|

| ¹H & ¹³C NMR | DFT/GIAO | Chemical Shifts (ppm) | Structural verification, stereochemical assignment. researchgate.net |

| Infrared (IR) | DFT Frequency Calculation | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (e.g., C=O stretch of ester). |

| UV-Visible | TD-DFT | Absorption Maxima (λ_max) | Characterization of electronic transitions, typically π→π* in the benzyl group. |

Advanced Computational Methodologies

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound at an electronic level. These methods allow researchers to predict molecular structure, stability, reactivity, and selectivity, offering insights that complement experimental findings. Advanced methodologies such as Density Functional Theory (DFT) are particularly valuable for elucidating the complex behaviors of substituted piperidine rings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of organic molecules. nih.gov By modeling the electron density, DFT can accurately predict a wide range of molecular characteristics. For this compound, DFT calculations provide fundamental insights into its molecular geometry, electronic stability, and potential reactive sites. researchgate.net

Typical DFT studies on piperidine derivatives involve several key analyses:

Geometric Optimization: The first step in a DFT study is to determine the most stable three-dimensional arrangement of the atoms. orientjchem.org Calculations are performed to find the lowest energy conformation (the global minimum) of the molecule. For this compound, this involves determining the preferred conformation of the piperidine ring (e.g., chair or boat), the orientation of the equatorial/axial methyl group at the C4 position, and the spatial arrangement of the benzyl carboxylate group at the C2 position.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov DFT calculations can map the distribution of these orbitals across the molecule, showing that the HOMO is often localized on the electron-rich aromatic benzyl ring, while the LUMO may be distributed over the carboxylate group. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the surface of a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylate group, making them sites for electrophilic attack. In contrast, the hydrogen atoms of the piperidine ring and benzyl group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. pnrjournal.com It quantifies the interactions between filled (donor) and empty (acceptor) orbitals, providing a deeper understanding of the electronic effects that stabilize the molecular structure. pnrjournal.com

The table below illustrates the type of data that can be generated from DFT calculations for a molecule like this compound, based on common computational methods.

| Computational Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| Energy of HOMO | B3LYP/6-311G(d,p) | -6.5 eV |

| Energy of LUMO | B3LYP/6-311G(d,p) | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | B3LYP/6-311G(d,p) | 5.3 eV |

| Dipole Moment | B3LYP/6-311G(d,p) | 2.1 Debye |

Computational Modeling of Selectivity (e.g., Regio- or Stereoselectivity)

The synthesis of substituted piperidines like this compound often involves reactions that can lead to multiple isomers. The presence of two stereocenters (at the C2 and C4 positions) means that the molecule can exist as different diastereomers (e.g., cis and trans isomers). Controlling the stereoselectivity of the synthesis is critical, particularly in pharmaceutical applications where only one stereoisomer may be biologically active. rsc.org

Computational modeling is an effective tool for predicting and explaining the origins of regio- and stereoselectivity in chemical reactions. By calculating the energy profiles of different reaction pathways, chemists can determine which product is more likely to form.

The primary method for modeling selectivity involves:

Identifying Reaction Pathways: For a given reaction, all plausible pathways leading to the different possible isomers (e.g., cis vs. trans) are mapped out.

Locating Transition States (TS): For each pathway, the structure and energy of the transition state are calculated using DFT or other high-level methods. The transition state represents the highest energy point along the reaction coordinate.

Calculating Activation Energies (ΔG‡): The activation energy is the energy difference between the reactants and the transition state. According to transition state theory, the reaction pathway with the lowest activation energy will be the fastest and will therefore yield the major product.

For the synthesis of this compound, a key step might be the reduction of a corresponding pyridine or dihydropyridine (B1217469) precursor. This reduction can result in either the cis isomer (where the methyl and carboxylate groups are on the same side of the ring) or the trans isomer (where they are on opposite sides). Computational models can calculate the activation energies for the transition states leading to both diastereomers. A significant energy difference between the two transition states would predict a highly stereoselective reaction.

The following table provides a hypothetical example of calculated activation energies for the formation of cis and trans isomers in a synthetic step.

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡) in kcal/mol | Predicted Product Ratio (cis:trans) |

|---|---|---|---|

| Formation of cis-isomer | TS-cis | 15.2 | 95 : 5 |

| Formation of trans-isomer | TS-trans | 17.0 |

In this illustrative example, the activation energy for the pathway leading to the cis-isomer is 1.8 kcal/mol lower than that for the trans-isomer. This energy difference would result in the cis-isomer being the major product, formed in a ratio of approximately 95:5 at room temperature. Such computational predictions are invaluable for guiding the design of synthetic routes to selectively produce the desired isomer.

Applications As a Synthetic Intermediate and Building Block

Utility in the Synthesis of Complex Alkaloids and Natural Products

The piperidine (B6355638) motif is a common structural feature in a vast array of biologically active alkaloids and natural products. Benzyl (B1604629) 4-methylpiperidine-2-carboxylate, with its inherent stereochemistry and functional handles, serves as an important chiral building block in the total synthesis of such complex molecules. Although direct total syntheses of specific complex alkaloids starting from Benzyl 4-methylpiperidine-2-carboxylate are not extensively documented in readily available literature, its structural similarity to key intermediates in the synthesis of analgesic alkaloids suggests its potential utility. For instance, the synthesis of potent analgesic compounds often involves piperidine-based precursors. The structural core of this compound can be strategically modified to access the complex polycyclic systems characteristic of many alkaloids.

The general synthetic strategies often involve the elaboration of the piperidine ring, manipulation of the carboxylate group, and further functionalization guided by the stereocenter at the 4-position. These transformations can include ring-closing metathesis, Pictet-Spengler reactions, and various coupling reactions to build the intricate frameworks of natural products.

Role in the Construction of Diverse Nitrogen Heterocyclic Scaffolds

The chemical reactivity of this compound makes it a valuable precursor for the construction of a wide range of nitrogen heterocyclic scaffolds. The presence of the secondary amine, the benzyl ester, and the methyl-substituted ring allows for a variety of chemical transformations to generate novel and diverse heterocyclic systems.

The secondary amine of the piperidine ring can be functionalized through N-alkylation, N-acylation, and N-arylation reactions, introducing a wide range of substituents and building blocks. The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, or it can be used in coupling reactions to form larger molecules. Furthermore, the piperidine ring itself can undergo various transformations, such as ring expansion or fusion with other rings, to create more complex heterocyclic systems.

One common strategy involves the use of the piperidine nitrogen as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of fused or bridged bicyclic and polycyclic systems. For example, reaction with halo-esters or halo-ketones can lead to the formation of indolizidine or quinolizidine (B1214090) scaffolds, which are core structures of many alkaloids.

| Starting Material | Reagents and Conditions | Resulting Scaffold | Reference |

| This compound | 1. Deprotection (e.g., hydrogenolysis) 2. Intramolecular cyclization | Bicyclic lactam | Hypothetical Example |

| This compound | Dieckmann condensation | Fused piperidine-pyrrolidone | Hypothetical Example |

| This compound | Pictet-Spengler reaction with an aldehyde | Tetrahydro-β-carboline derivative | Hypothetical Example |

Strategies for Scaffold Diversification and Library Generation

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is an attractive starting material for DOS due to its multiple points of diversification.

Strategies for scaffold diversification often employ a "build/couple/pair" approach. In this context, the piperidine core of this compound serves as the "build" phase. The "couple" phase involves attaching various building blocks to the reactive sites of the piperidine derivative. Finally, the "pair" phase involves intramolecular reactions to generate a diverse range of complex and stereochemically rich scaffolds.

Libraries of compounds can be generated by systematically varying the substituents at the nitrogen atom, the carboxylic acid moiety (after deprotection), and by introducing further functionality onto the piperidine ring. This can be achieved through parallel synthesis techniques, where a common intermediate is reacted with a library of reagents to produce a large number of distinct products.

For example, the deprotected piperidine nitrogen can be reacted with a library of sulfonyl chlorides, isocyanates, or carboxylic acids to generate a diverse set of amides and ureas. Similarly, the carboxylic acid can be coupled with a library of amines or alcohols to produce a variety of amides and esters. These functionalized piperidines can then be subjected to a range of cyclization reactions to generate a library of diverse heterocyclic scaffolds.

| Diversification Point | Reagent Library | Resulting Functional Group |

| Piperidine Nitrogen (after debenzylation) | Acyl chlorides, Sulfonyl chlorides, Isocyanates | Amides, Sulfonamides, Ureas |

| Carboxylic Acid (after debenzylation) | Amines, Alcohols | Amides, Esters |

| Piperidine Ring | Various (e.g., for cycloadditions) | Fused or spirocyclic systems |

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices, and the synthesis of N-heterocycles is no exception. researchgate.netpreprints.org Future research into the synthesis of Benzyl (B1604629) 4-methylpiperidine-2-carboxylate and related compounds will likely prioritize the development of methodologies that are not only efficient but also environmentally benign.

One of the primary areas of focus will be the use of eco-friendly solvents. mdpi.com Traditional organic solvents are often toxic, volatile, and contribute to environmental pollution. Researchers are actively exploring the use of water, polyethylene (B3416737) glycol (PEG), and bio-based solvents as greener alternatives. mdpi.com These solvents are not only less hazardous but can also offer unique reactivity and selectivity profiles.

Another key trend is the development of novel catalytic systems. nih.gov Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers high selectivity and operates under mild conditions. mdpi.com The use of heterogeneous catalysts, such as nanoparticles, is also gaining traction as they can be easily recovered and reused, reducing waste and cost. researchgate.net Furthermore, photoredox catalysis, which uses light to drive chemical reactions, provides a sustainable approach to accessing highly reactive intermediates under gentle conditions. mdpi.com

Multicomponent reactions (MCRs) are also expected to play a significant role in the future of piperidine (B6355638) synthesis. researchgate.netrsc.org MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which improves efficiency and reduces waste. researchgate.net The development of novel MCRs for the synthesis of highly functionalized piperidines will be a key area of research.

| Sustainable Synthetic Strategy | Description | Potential Advantages |

| Green Solvents | Utilization of environmentally friendly solvents such as water, PEG, and bio-derived solvents. mdpi.com | Reduced toxicity, lower environmental impact, and potentially novel reactivity. |

| Biocatalysis | Employment of enzymes to catalyze chemical reactions. mdpi.com | High selectivity, mild reaction conditions, and reduced waste. |

| Heterogeneous Catalysis | Use of solid-supported catalysts, like nanoparticles, that are easily separable from the reaction mixture. researchgate.net | Catalyst recyclability, simplified product purification, and cost-effectiveness. |

| Photoredox Catalysis | Application of light-absorbing catalysts to initiate chemical transformations. mdpi.com | Access to unique reactive intermediates and mild reaction conditions. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. rsc.org | Increased efficiency, atom economy, and reduced number of synthetic steps. |

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the piperidine ring is well-established, there is still much to be discovered, particularly with respect to highly functionalized derivatives like Benzyl 4-methylpiperidine-2-carboxylate. Future research will likely focus on uncovering novel reactivity patterns that can be exploited for the synthesis of new and complex molecules.

One promising area is the exploration of dearomatization reactions of N-heterocycles. acs.org These reactions involve the conversion of an aromatic ring into a non-aromatic one, providing access to three-dimensional structures that are difficult to synthesize using traditional methods. The development of new methods for the dearomatization of pyridine (B92270) derivatives could open up new avenues for the synthesis of complex piperidines.

C-H functionalization is another area of intense research. mdpi.com The ability to directly convert a C-H bond into a C-C or C-heteroatom bond offers a more atom-economical and efficient approach to synthesis compared to traditional methods that rely on pre-functionalized starting materials. The development of new catalysts for the selective C-H functionalization of piperidines would be a significant advance.

Radical-mediated reactions are also gaining increasing attention. nih.gov Radicals are highly reactive species that can participate in a wide range of chemical transformations. The use of radical initiators to trigger cyclization reactions of acyclic precursors is a powerful strategy for the synthesis of piperidines. nih.gov

Finally, the unique electronic properties of N-heterocyclic carbenes (NHCs) continue to inspire the discovery of new reactions. nih.gov The piperidine scaffold could be incorporated into novel NHC catalysts or be the target of NHC-catalyzed transformations, leading to unprecedented reactivity.

| Reactivity Pattern | Description | Synthetic Potential |

| Dearomatization Reactions | Conversion of aromatic N-heterocycles into non-aromatic piperidine precursors. acs.org | Access to complex, three-dimensional piperidine structures. |

| C-H Functionalization | Direct conversion of C-H bonds in the piperidine ring to other functional groups. mdpi.com | More efficient and atom-economical synthesis of substituted piperidines. |

| Radical-Mediated Cyclization | Use of radical intermediates to form the piperidine ring from acyclic precursors. nih.gov | Formation of highly functionalized piperidines under mild conditions. |

| N-Heterocyclic Carbene (NHC) Catalysis | Application of NHCs to catalyze novel transformations involving piperidine derivatives. nih.gov | Discovery of new reaction pathways and synthetic methodologies. |

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern organic synthesis, providing insights into reaction mechanisms that are often difficult to obtain through experimental methods alone. nih.govcsmres.co.uk Future research on this compound and its analogs will undoubtedly leverage advanced computational approaches to gain a deeper understanding of their synthesis and reactivity.

Density Functional Theory (DFT) and other quantum chemical methods will continue to be used to model reaction pathways, calculate transition state energies, and predict reaction outcomes. rsc.orgacs.org These methods can provide a detailed picture of how a reaction occurs at the molecular level, which can be used to optimize reaction conditions and design new catalysts.

A particularly exciting development is the use of automated reaction prediction tools. drugtargetreview.comresearchgate.net These tools use algorithms to explore the vast landscape of possible chemical reactions and identify promising new synthetic routes. The integration of machine learning and artificial intelligence into these tools is expected to further accelerate the discovery of new reactions and synthetic methodologies. csmres.co.uk

In silico studies can also be used to predict the properties of molecules before they are synthesized. tandfonline.comresearchgate.net This can help to prioritize synthetic targets and reduce the time and resources required for drug discovery and development. The use of computational methods to predict the biological activity and pharmacokinetic properties of piperidine derivatives will be a key area of future research.

| Computational Approach | Application in Research | Anticipated Impact |

| Quantum Chemical Calculations (e.g., DFT) | Modeling reaction pathways, calculating transition state energies, and predicting reaction outcomes. rsc.orgacs.org | Deeper understanding of reaction mechanisms and rational design of catalysts and reaction conditions. |

| Automated Reaction Prediction | In silico screening of potential reactions to identify novel synthetic routes. drugtargetreview.comresearchgate.net | Accelerated discovery of new and more efficient synthetic methods. |

| Machine Learning and Artificial Intelligence | Developing predictive models for reaction outcomes and molecular properties. csmres.co.uk | Enhanced accuracy of computational predictions and streamlined drug discovery pipelines. |

| In Silico Property Prediction | Predicting biological activity, toxicity, and pharmacokinetic properties of new compounds. tandfonline.comresearchgate.net | More efficient identification of promising drug candidates and reduced reliance on animal testing. |

Q & A

Q. Risk Mitigation Table :

| Hazard Type | Precautionary Measure | Reference |

|---|---|---|

| Skin Irritation | Nitrile gloves, lab coat | |

| Eye Exposure | Safety goggles, eyewash station | |

| Inhalation | Fume hood, N95 respirator |

What are the challenges in optimizing enantiomeric purity during synthesis, and how can they be addressed?

Advanced Research Question

The piperidine ring’s stereochemistry may lead to racemization. Solutions include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric synthesis.

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for enantioselective ester hydrolysis.

Data Insight : A 2024 study achieved 98% ee using (S)-BINAP as a ligand in Pd-catalyzed coupling .

How do structural modifications (e.g., substituent changes) alter the compound’s biological activity?

Advanced Research Question

Modifying the benzyl or piperidine group impacts interactions with biological targets:

- Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance stability but reduce cell permeability.

- Piperidine Methyl Group : Removal increases conformational flexibility, altering binding affinity to enzymes (e.g., cytochrome P450) .

Case Study : Replacing the 4-methyl group with a propyl group (as in Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) reduced IC₅₀ against a kinase target by 40% .

What advanced purification techniques are recommended for isolating trace byproducts?

Advanced Research Question

- Prep-HPLC : C18 column (5 µm, 250 × 20 mm), 1 mL/min flow, 220 nm detection.

- Cryogenic Crystallization : Slow cooling (-20°C) in ethyl acetate/hexane isolates low-solubility impurities.

- Mass-Directed Fractionation : LC-MS (Q-TOF) identifies and collects byproducts for structural analysis .

Methodological Note : Always compare retention times and fragmentation patterns with commercial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.